3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine 3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine is 3,5-Diiodotyrosyl-3,5-diiodotyrosine in which each tyrosine residue has L-configuration.
Brand Name: Vulcanchem
CAS No.: 1057-47-2
VCID: VC0089447
InChI: InChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1
SMILES: C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N
Molecular Formula: C18H16I4N2O5
Molecular Weight: 847.9 g/mol

3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine

CAS No.: 1057-47-2

Main Products

VCID: VC0089447

Molecular Formula: C18H16I4N2O5

Molecular Weight: 847.9 g/mol

3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine - 1057-47-2

CAS No. 1057-47-2
Product Name 3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine
Molecular Formula C18H16I4N2O5
Molecular Weight 847.9 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Standard InChI InChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1
Standard InChIKey LTKNDEMGPUWUJG-KBPBESRZSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N
SMILES C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N
Description 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine is 3,5-Diiodotyrosyl-3,5-diiodotyrosine in which each tyrosine residue has L-configuration.
Synonyms 3,5,3',5'-tetraiodotyrosyltyrosine
3,5,3',5-tetraiodo-Tyr-Tyr
3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine
3,5-diiodo-Tyr-3,5-diiodo-Tyr
3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine
PubChem Compound 3080577
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator